molecular formula C25H33NO7 B10861043 [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate

Cat. No.: B10861043
M. Wt: 459.5 g/mol
InChI Key: OWLJDBBFRJXPGM-VBIGTWTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WBC100, also known as 14-D-Valine-TPL, is a potent, selective, and orally active molecule glue degrader that targets the c-Myc protein. It is primarily used in research focused on c-Myc overexpressing tumors. The compound selectively degrades c-Myc protein through the ubiquitin E3 ligase CHIP mediated 26S proteasome pathway, leading to the apoptosis of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WBC100 involves multiple steps, including the incorporation of 14-D-Valine into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and potency .

Industrial Production Methods: Industrial production of WBC100 is carried out under stringent conditions to ensure consistency and quality. The compound is produced in solid form and can be reconstituted in dimethyl sulfoxide (DMSO) for research purposes. The production process involves rigorous quality control measures to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: WBC100 primarily undergoes degradation reactions targeting the c-Myc protein. It does not significantly impact other proteins such as XPB, Rpb1, and STAT3 .

Common Reagents and Conditions: The degradation of c-Myc by WBC100 is facilitated by the ubiquitin E3 ligase CHIP and the 26S proteasome pathway. The compound is effective at nanomolar concentrations, with IC50 values of 61, 17, and 16 nanomolar for c-Myc overexpressing cancer cells .

Major Products Formed: The major product formed from the reaction of WBC100 with c-Myc is the degraded c-Myc protein, which leads to the apoptosis of cancer cells .

Scientific Research Applications

WBC100 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the mechanisms of c-Myc degradation and its effects on cancer cells. The compound has shown efficacy in regressing multiple lethal c-Myc overexpressing tumors, including acute myeloid leukemia, pancreatic cancer, and gastric cancer . Additionally, WBC100 is being evaluated in clinical trials for its potential use in treating advanced solid tumors .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness of WBC100: WBC100 is unique in its selective degradation of c-Myc protein through the ubiquitin E3 ligase CHIP mediated 26S proteasome pathway. Unlike other compounds, WBC100 specifically targets the nuclear localization signal regions of c-Myc, leading to its effective degradation and apoptosis of cancer cells. This specificity and potency make WBC100 a valuable compound in cancer research .

Properties

Molecular Formula

C25H33NO7

Molecular Weight

459.5 g/mol

IUPAC Name

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate

InChI

InChI=1S/C25H33NO7/c1-10(2)16(26)20(28)30-21-23(11(3)4)17(32-23)18-25(33-18)22(5)7-6-12-13(9-29-19(12)27)14(22)8-15-24(21,25)31-15/h10-11,14-18,21H,6-9,26H2,1-5H3/t14-,15-,16+,17-,18-,21+,22-,23-,24+,25+/m0/s1

InChI Key

OWLJDBBFRJXPGM-VBIGTWTASA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O[C@H]1[C@@]23[C@@H](O2)C[C@H]4C5=C(CC[C@@]4([C@]36[C@@H](O6)[C@H]7[C@@]1(O7)C(C)C)C)C(=O)OC5)N

Canonical SMILES

CC(C)C(C(=O)OC1C23C(O2)CC4C5=C(CCC4(C36C(O6)C7C1(O7)C(C)C)C)C(=O)OC5)N

Origin of Product

United States

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